molecular formula C10H11FN2O5S B7891762 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine

4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine

Cat. No.: B7891762
M. Wt: 290.27 g/mol
InChI Key: QPBYSMISNMBHLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine is an organic compound that features a morpholine ring attached to a sulfonyl group, which is further connected to a fluorinated nitrobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine typically involves the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF). The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.

    Coupled Products: Coupling reactions can yield various substituted aromatic compounds.

Scientific Research Applications

4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it can bind to bacterial enzymes, inhibiting their activity and thus preventing bacterial growth . The sulfonyl group plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Fluoro-5-nitrobenzene)sulfonyl]morpholine is unique due to the presence of both a fluorinated nitrobenzene moiety and a morpholine ring. This combination imparts specific chemical properties, such as enhanced reactivity and binding affinity, making it valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(2-fluoro-5-nitrophenyl)sulfonylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O5S/c11-9-2-1-8(13(14)15)7-10(9)19(16,17)12-3-5-18-6-4-12/h1-2,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBYSMISNMBHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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